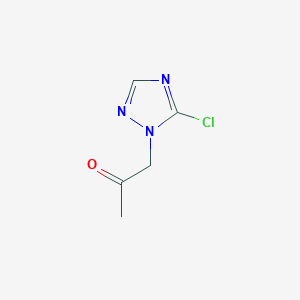
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a versatile scaffold for the development of various pharmacologically active agents.
準備方法
The synthesis of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 5-chloro-1H-1,2,4-triazole with a suitable ketone precursor under basic conditions. One common method includes the use of sodium bicarbonate as a base to facilitate the reaction . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium bicarbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives, which are used in various chemical reactions and studies.
作用機序
The mechanism of action of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, such as aromatase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of certain steroids. The carbonyl group in the compound also plays a role in forming hydrogen bonds with the active site of the enzyme, enhancing its inhibitory effect .
類似化合物との比較
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring but with different substituents, leading to variations in biological activity and applications.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with distinct structural features and pharmacological properties.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: This compound has a longer carbon chain and different functional groups, resulting in unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.
特性
CAS番号 |
61140-01-0 |
|---|---|
分子式 |
C5H6ClN3O |
分子量 |
159.57 g/mol |
IUPAC名 |
1-(5-chloro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6ClN3O/c1-4(10)2-9-5(6)7-3-8-9/h3H,2H2,1H3 |
InChIキー |
UFLHGWSVBXEVEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN1C(=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


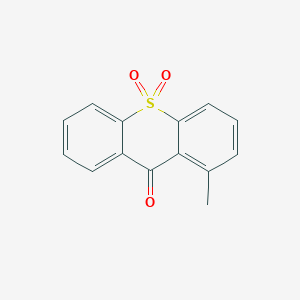
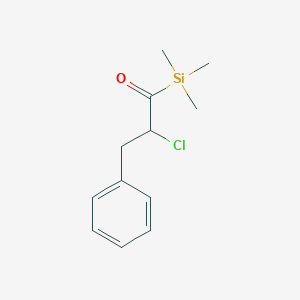
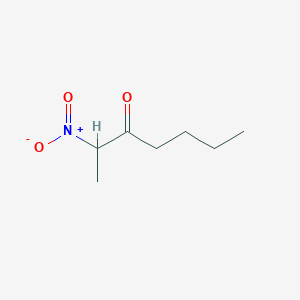

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
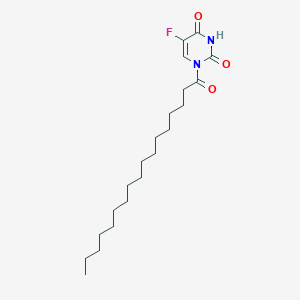
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
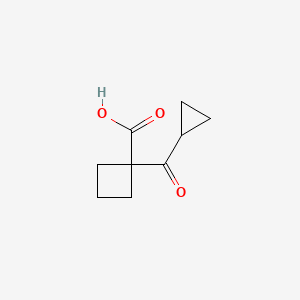
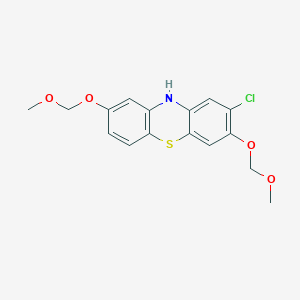
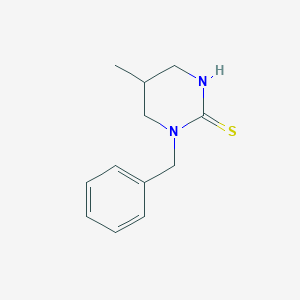
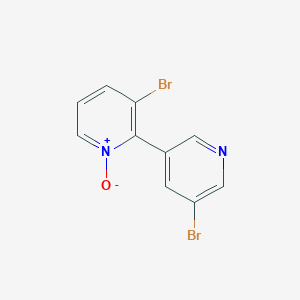
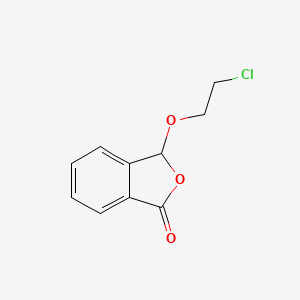
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

